cis-2-Decenoic acid (CAS 15790-91-7) is a highly potent, unsaturated medium-chain fatty acid that functions as a primary diffusible signaling factor (DSF) naturally secreted by Pseudomonas aeruginosa. Unlike standard antimicrobial agents that rely on direct bactericidal mechanisms, this compound triggers a specific receptor-mediated signaling cascade that induces the dispersion of established biofilms and reverts dormant persister cells to a metabolically active, vulnerable state [1]. Commercially supplied as a high-purity liquid or in ethanol/DMSO solutions (soluble up to 20-30 mg/mL), it is a critical procurement target for researchers and formulators developing advanced medical device coatings, wound care adjuvants, and broad-spectrum anti-biofilm therapeutics .
Procuring generic medium-chain fatty acids, such as saturated decanoic acid, or relying on the more chemically stable trans-2-decenoic acid isomer, fundamentally fails to replicate the targeted biological activity of cis-2-decenoic acid. The specific cis conformation at the alpha-beta carbon position is strictly required for high-affinity binding to bacterial sensor kinases (such as DspS) that initiate the biofilm dispersion cascade[1]. While saturated analogs and trans isomers may exhibit mild, non-specific surfactant properties at millimolar concentrations, only the high-purity cis-isomer can trigger true phenotypic dispersion at nanomolar to low-micromolar levels [2]. Consequently, substitution with non-cis analogs results in a complete loss of signaling efficacy, rendering them useless for precision anti-biofilm formulations or persister cell eradication studies.
The biological signaling potency of cis-2-decenoic acid is highly dependent on its exact stereochemistry. When tested against P. aeruginosa PAO1 biofilms, exogenously added cis-2-decenoic acid induced complete microcolony dispersion at native concentrations as low as 1.0 to 2.5 nM[1]. In stark contrast, structural analogs such as trans-2-decenoic acid and fully saturated decanoic acid failed to induce comparable signaling-mediated dispersion at these trace concentrations, requiring significantly higher doses to exert any physical disruption[2].
| Evidence Dimension | Minimum concentration required for active biofilm microcolony dispersion |
| Target Compound Data | cis-2-decenoic acid (active at 1.0 - 2.5 nM) |
| Comparator Or Baseline | trans-2-decenoic acid and decanoic acid (inactive at equivalent nanomolar signaling concentrations) |
| Quantified Difference | Orders of magnitude higher potency for the cis-isomer in triggering the specific dispersion cascade |
| Conditions | P. aeruginosa PAO1 biofilm cultures grown in microtiter plates and continuous-culture flow cells |
Ensures that buyers procure the exact stereoisomer required to trigger biological dispersion pathways at trace concentrations, avoiding the high-dose toxicity associated with generic surfactants.
cis-2-Decenoic acid functions as a potent adjuvant that reverts persister cells to an antimicrobial-susceptible state. In combinatorial assays, the addition of 310 nM of cis-2-decenoic acid alongside sub-inhibitory concentrations of standard antibiotics (e.g., ciprofloxacin) or disinfectants reduced total biofilm mass by approximately 80%[1]. Furthermore, against S. aureus and P. aeruginosa, combining cis-2-decenoic acid with agents like tetracycline or amikacin increased intracellular ATP leakage and membrane permeability by up to 8-fold compared to the antibiotic alone [2].
| Evidence Dimension | Reduction of established biofilm mass and membrane permeability |
| Target Compound Data | Antibiotic + 310 nM cis-2-decenoic acid (~80% reduction in mass; 8-fold permeability increase) |
| Comparator Or Baseline | Antibiotic alone at sub-inhibitory concentrations (minimal reduction) |
| Quantified Difference | ~80% enhanced reduction in biofilm mass and up to 8-fold increase in membrane permeability |
| Conditions | Established multi-species biofilms treated with combinatorial therapies |
Validates the compound as a high-value procurement target for formulating advanced antibiotic adjuvants that lower required dosing and combat multidrug-resistant biofilms.
While many diffusible signaling factors (DSFs) are highly species-specific (e.g., specific branched-chain variants in Xanthomonas), cis-2-decenoic acid demonstrates remarkable cross-kingdom efficacy. It has been quantitatively shown to induce dispersion and inhibit biofilm formation not only in its native P. aeruginosa, but also across diverse Gram-positive bacteria (e.g., S. aureus), other Gram-negative strains (E. coli), and even fungal pathogens like Candida albicans at low micromolar ranges[1]. This broad-spectrum activity makes it significantly more versatile for mixed-species infection models than narrowly targeted autoinducers [2].
| Evidence Dimension | Spectrum of responsive microbial species |
| Target Compound Data | cis-2-decenoic acid (active against Gram-positive, Gram-negative, and fungal biofilms) |
| Comparator Or Baseline | Species-specific DSFs (e.g., 11-Me-C12:Δ2, largely restricted to native producers) |
| Quantified Difference | Demonstrates cross-kingdom dispersion capability versus single-species restriction |
| Conditions | In vitro biofilm dispersion assays across diverse clinical isolates |
Allows R&D buyers to procure a single, versatile signaling molecule for broad-spectrum medical device coatings and polymicrobial infection models.
Due to its ability to prevent biofilm formation and disperse established microcolonies across multiple species, cis-2-decenoic acid is an ideal active ingredient for coating titanium implants, hydroxyapatite dental materials, and catheters [1]. Its nanomolar potency ensures that even low-concentration elution profiles remain biologically active without inducing local cytotoxicity.
Procured extensively in combinatorial antimicrobial research, cis-2-decenoic acid is used to lower the Minimum Biofilm Inhibitory Concentration (MBIC) of standard antibiotics. By reverting dormant persister cells to a metabolically active state, it synergizes with agents like ciprofloxacin and chlorhexidine, making it a critical precursor for advanced wound care and oral rinse formulations[2].
As the natively produced dispersion autoinducer in P. aeruginosa, high-purity cis-2-decenoic acid serves as the indispensable benchmark standard in high-throughput screening assays targeting DspS and other CHASE-domain sensor kinases [3]. It provides the necessary baseline for evaluating the binding affinity and dispersion efficacy of novel synthetic analogs.
Irritant